tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate

Physicochemical Properties Lipophilicity Permeability

tert-Butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate (CAS 1443981-48-3) is a heterobifunctional small molecule comprising a terminal alkyne, a sulfone moiety, and a Boc-protected primary amine. With a molecular weight of 247.31 g/mol and a computed XLogP3 of 0.4, this compound is primarily supplied as a research intermediate at ≥95% purity for use in click chemistry, activity-based protein profiling, and medicinal chemistry building block synthesis.

Molecular Formula C10H17NO4S
Molecular Weight 247.31 g/mol
CAS No. 1443981-48-3
Cat. No. B1377646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate
CAS1443981-48-3
Molecular FormulaC10H17NO4S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCS(=O)(=O)CC#C
InChIInChI=1S/C10H17NO4S/c1-5-7-16(13,14)8-6-11-9(12)15-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12)
InChIKeyDAAGZSFEANVEJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate (CAS 1443981-48-3): Procurement-Ready Chemical Identity and Baseline Specifications


tert-Butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate (CAS 1443981-48-3) is a heterobifunctional small molecule comprising a terminal alkyne, a sulfone moiety, and a Boc-protected primary amine . With a molecular weight of 247.31 g/mol and a computed XLogP3 of 0.4, this compound is primarily supplied as a research intermediate at ≥95% purity for use in click chemistry, activity-based protein profiling, and medicinal chemistry building block synthesis .

Why tert-Butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate Cannot Be Replaced by a Generic Analog


This compound’s value proposition is rooted in the simultaneous presentation of three orthogonal reactive features: a terminal alkyne for CuAAC click conjugation, a sulfone electron-withdrawing group that modulates alpha-proton acidity and metabolic stability, and a Boc-protected amine for late-stage deprotection. Replacing it with a simple Boc-alkylamine (lacking both alkyne and sulfone), a saturated methyl sulfone analog (lacking the alkyne), or a propargyl ether analog (lacking the sulfone) eliminates critical synthetic handles and alters physicochemical properties such as lipophilicity and hydrogen-bonding capacity, leading to divergent reactivity and biological performance .

Product-Specific Quantitative Differentiation Evidence for tert-Butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate


XLogP3 and TPSA Differentiation from Propargyl Ether and Saturated Sulfone Comparators

The target compound exhibits a computed XLogP3 of 0.4, representing a 0.5 log unit reduction versus the structurally analogous propargyl ether (XLogP3 = 0.9) and a slight increase of 0.1 log unit over the saturated methyl sulfone analog (XLogP3 = 0.3) . Simultaneously, its topological polar surface area (TPSA) of 80.9 Ų is substantially higher than the ether analog (47.6 Ų), falling within the desirable range for oral bioavailability while maintaining sufficient lipophilicity for membrane passive diffusion .

Physicochemical Properties Lipophilicity Permeability

Dual Click Chemistry Handle and Orthogonal Boc Protection Versus Single-Feature Comparators

The target compound uniquely integrates a terminal alkyne, an electrophilic sulfone, and a Boc-protected amine within a single low-molecular-weight scaffold . In contrast, tert-butyl N-(2-aminoethyl)carbamate (CAS 57260-73-8) offers only the Boc-amine with no alkyne or sulfone, while the propargyl ether analog (CAS 634926-63-9) provides the alkyne and Boc-amine but replaces the sulfone with a less electron-withdrawing ether oxygen . The saturated methyl sulfone comparator (CAS 154095-06-4) retains the sulfone but lacks the terminal alkyne, precluding its use in CuAAC conjugation . The presence of the sulfone group permits further synthetic elaboration through α-sulfonyl carbanion chemistry, a reactivity mode absent in all three comparators .

Click Chemistry Activity-Based Protein Profiling Chemical Biology

Purity Specification Consistency and Batch Quality Documentation

The compound is consistently supplied with a minimum purity specification of 95% and is accompanied by NMR, HPLC, and GC batch quality reports from multiple vendors such as Bidepharm and AKSci . In contrast, the structurally related benzyl carbamate analog (CAS 2680755-39-7) exhibits less extensive quality documentation across supplier catalogs, limiting batch-to-batch reproducibility guarantees . The target compound benefits from established supplying networks, including Enamine, Bidepharm, and Fujifilm Wako, ensuring multi-source availability with consistent analytical characterization .

Quality Assurance Procurement Reproducibility

GHS Hazard Classification and Safe Handling Profile

The target compound is classified under the Globally Harmonized System (GHS) with the signal word 'Warning' and hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), each occurring at a 100% notification rate . Its lower molecular weight and less complex hazard profile compared to many functionalized sulfone probes simplify handling requirements for routine laboratory use. For reference, the methyl sulfone comparator (CAS 154095-06-4) exhibits a similar GHS profile but lacks the alkyne functionality essential for click chemistry applications, so choosing a 'safer' comparator would sacrifice the core synthetic utility .

Safety Laboratory Handling Chemical Hygiene

Molecular Weight and Rotatable Bond Differentiation: Implications for Fragment-Based Drug Design Compliance

At 247.31 g/mol with 6 rotatable bonds, the target compound occupies a strategic intermediate position between the smaller Boc-ethylenediamine (160.21 g/mol; 4 rotatable bonds) and the larger benzyl carbamate analog (281.33 g/mol; 7 rotatable bonds), offering enhanced fragment elaboration potential while remaining compliant with Rule-of-Three fragment guidelines . Its heavy atom count of 16 and hydrogen bond acceptor count of 4 align with lead-like chemical space definitions more closely than the saturated methyl sulfone comparator (14 heavy atoms; no alkyne) or the propargyl ether analog (3 hydrogen bond acceptors) .

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Filters

Best Research and Industrial Application Scenarios for tert-Butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate Based on Quantitative Evidence


Design of Trifunctional Activity-Based Protein Profiling (ABPP) Probes

The compound’s unique integration of an alkyne tag (for CuAAC-based pull-down or imaging), a sulfone electrophilic warhead (for covalent enzyme targeting), and a Boc-protected amine (for late-stage diversification) enables the construction of compact, modular ABPP probes. Unlike using separate reagents, this single scaffold reduces synthetic steps and maintains a low molecular weight (247.31 g/mol) compatible with cell permeability, as supported by its XLogP3 of 0.4 and TPSA of 80.9 Ų . The documented GHS hazard profile (H315, H319, H335) also facilitates handling during multi-step probe synthesis .

Fragment-Based Lead Generation Campaigns Requiring Balanced Lipophilicity and Synthetic Tractability

With a molecular weight of 247.31 g/mol and 6 rotatable bonds, the compound fits within Rule-of-Three fragment space while offering three distinct chemical elaboration vectors. Its XLogP3 of 0.4 is 0.5 units lower than the propargyl ether analog (XLogP3 = 0.9), providing a starting point with reduced lipophilicity that permits greater polarity to be added during fragment growth without exceeding drug-like logP thresholds . Multi-vendor availability with documented batch QC (NMR, HPLC, GC) ensures reproducible fragment library production .

Synthesis of Sulfone-Containing Macrocyclic Compounds via Sequential Click Chemistry and Cyclization

The alkynyl sulfone motif is a privileged scaffold for macrocyclization strategies. The terminal alkyne enables initial CuAAC or Sonogashira coupling, while the α-sulfonyl carbon can be deprotonated for subsequent intramolecular alkylation. The Boc group remains intact during these transformations, allowing final deprotection for further functionalization. This three-step sequence is not feasible with the saturated methyl sulfone comparator (lacking alkyne) or the propargyl ether analog (lacking the sulfone anion-stabilizing capacity), as established by the structural feature inventory .

Construction of Bifunctional Chemical Degraders (PROTACs) with a Built-In Click Handle

The compound can serve as a central linker element in PROTAC design: the alkyne functions as a click handle for conjugate addition or azide coupling to a target-binding ligand, the Boc-amine is deprotected and elaborated to incorporate an E3 ligase-binding moiety, and the sulfone group contributes to favorable physicochemical properties (including the observed TPSA of 80.9 Ų). The compound’s 247.31 g/mol mass and 6 rotatable bonds provide sufficient flexibility for ternary complex formation while remaining below typical linker molecular weight cutoffs . Reliable supply from multiple vendors supports large-scale medicinal chemistry campaigns .

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